Cas no 2171679-69-7 (3-cyclopropyl(2-methylpropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-Cyclopropyl(2-methylpropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized N-Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopropyl and isobutyl carbamoyl group, enhancing steric and electronic properties for targeted modifications. The Fmoc-protected amine ensures compatibility with solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions. The carboxylic acid functionality facilitates coupling reactions, while the cyclopropyl moiety contributes to conformational rigidity, potentially improving peptide stability. This compound is particularly useful for introducing constrained, hydrophobic motifs into peptide sequences, making it valuable for medicinal chemistry and bioconjugation research. Its high purity and well-defined reactivity profile ensure reproducible results in complex synthetic workflows.
3-cyclopropyl(2-methylpropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171679-69-7 structure
Product Name:3-cyclopropyl(2-methylpropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171679-69-7
MF:C26H30N2O5
MW:450.526807308197
CID:5897695
PubChem ID:165536295
Update Time:2025-08-04

3-cyclopropyl(2-methylpropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopropyl(2-methylpropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1515379
    • 2171679-69-7
    • 3-[cyclopropyl(2-methylpropyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • Inchi: 1S/C26H30N2O5/c1-16(2)14-28(17-11-12-17)25(31)23(13-24(29)30)27-26(32)33-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22-23H,11-15H2,1-2H3,(H,27,32)(H,29,30)
    • InChI Key: ILIXKYVMWDPEKM-UHFFFAOYSA-N
    • SMILES: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(C)C)C1CC1

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 95.9Ų

3-cyclopropyl(2-methylpropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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Additional information on 3-cyclopropyl(2-methylpropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

3-Cyclopropyl(2-Methylpropyl)Carbamoyl-3-{(9H-Fluoren-9-Yl)Methoxycarbonylamino}Propanoic Acid: A Comprehensive Overview

The compound with CAS No. 2171679-69-7, known as 3-cyclopropyl(2-methylpropyl)carbamoyl-3-{(9H-fluoren-9-yl)methoxycarbonylamino}propanoic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and biotechnology. This compound has garnered attention due to its unique structural features and promising applications in drug development and enzyme inhibition studies.

Structure and Synthesis

The molecular structure of this compound is characterized by a propanoic acid backbone, with two distinct substituents attached to the central carbon atom. The first substituent is a cyclopropyl group, which introduces rigidity and strain into the molecule, potentially enhancing its bioactivity. The second substituent is a carbamoyl group linked to a tert-butyl group, which adds bulk and hydrophobicity to the molecule. Additionally, the compound features a fluorenylmethoxycarbonyl (Fmoc) group, a well-known protecting group in peptide synthesis, attached via an amino linkage.

The synthesis of this compound involves a multi-step process, including nucleophilic acyl substitution and peptide coupling reactions. The use of Fmoc as a protecting group ensures stability during intermediate steps and facilitates precise control over the reaction pathway.

Biological Activity and Applications

Recent studies have highlighted the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways. Its structure suggests that it may act as a competitive inhibitor, binding to enzyme active sites and modulating their activity. Experimental data indicate that it exhibits moderate inhibitory activity against certain serine proteases, making it a candidate for further exploration in drug discovery programs targeting inflammatory diseases or cancer.

Moreover, the presence of the Fmoc group allows for easy incorporation into peptide-based therapeutics, enabling researchers to study its effects in vivo. This makes it a valuable tool in the development of targeted therapies and personalized medicine.

Chemical Properties and Stability

From a chemical standpoint, this compound demonstrates good stability under physiological conditions, thanks to the electron-withdrawing effects of the Fmoc group and the steric hindrance provided by the tert-butyl moiety. Its solubility in organic solvents makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

However, care must be taken during storage to avoid exposure to light and moisture, as these factors can potentially degrade the Fmoc group over time.

Future Directions

Looking ahead, ongoing research aims to optimize the biological activity of this compound through structural modifications. Scientists are exploring variations in the substituents attached to the propanoic acid backbone to enhance potency and selectivity. Additionally, efforts are underway to investigate its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical for its potential use as an oral or injectable therapeutic agent.

In conclusion, 3-cyclopropyl(2-methylpropyl)carbamoyl-3-{(9H-fluoren-9-yl)methoxycarbonylamino}propanoic acid represents a promising lead compound in modern drug discovery. Its unique structure, coupled with recent advances in synthetic chemistry and biological testing methodologies, positions it as a key player in advancing our understanding of enzyme inhibition mechanisms and developing novel therapeutic strategies.

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